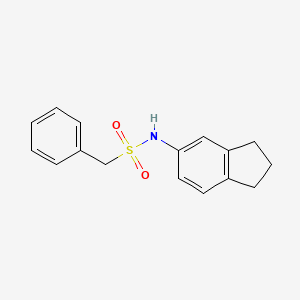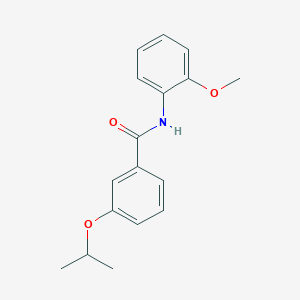
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide, commonly known as L-703,606, is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and stress response. L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse.
作用机制
L-703,606 acts as a selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor. The N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor is widely distributed in the central nervous system and is involved in the regulation of pain, inflammation, and stress response. By blocking the activation of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor, L-703,606 can modulate the release of neurotransmitters, such as substance P, that are involved in these processes.
Biochemical and Physiological Effects:
L-703,606 has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. In addition, L-703,606 has been shown to reduce pain and inflammation in animal models of inflammatory diseases.
实验室实验的优点和局限性
L-703,606 is a well-characterized compound that has been extensively studied for its pharmacological properties. It is a highly selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor and has been shown to have a good safety profile in preclinical studies. However, its use in clinical trials may be limited by its poor solubility and bioavailability.
未来方向
1. Development of more potent and selective N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists.
2. Investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists in other diseases, such as cancer and autoimmune disorders.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of L-703,606.
4. Investigation of the role of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor in the regulation of immune function and inflammation.
5. Examination of the potential interactions between N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists and other drugs used in the treatment of depression, anxiety, and substance abuse disorders.
合成方法
The synthesis of L-703,606 involves the reaction of 2,3-dihydroindene-5-carboxylic acid with phenylmethanesulfonyl chloride in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, L-703,606 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, indicating its potential as a treatment for substance abuse disorders.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,12-13-5-2-1-3-6-13)17-16-10-9-14-7-4-8-15(14)11-16/h1-3,5-6,9-11,17H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPOOGORTFXXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5291644.png)

![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)